molecular formula C5H12ClNO2S B3375888 N-tert-butyl-1-chloromethanesulfonamide CAS No. 115719-94-3

N-tert-butyl-1-chloromethanesulfonamide

Cat. No.: B3375888
CAS No.: 115719-94-3
M. Wt: 185.67 g/mol
InChI Key: VZAHIKRUKJZYOE-UHFFFAOYSA-N
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Description

N-tert-butyl-1-chloromethanesulfonamide: is a chemical compound with the molecular formula C5H12ClNO2S. It is a derivative of methanesulfonamide, where a tert-butyl group is attached to the nitrogen atom, and a chlorine atom is attached to the carbon atom of the sulfonamide group. This compound is known for its utility in various chemical reactions and applications in scientific research.

Mechanism of Action

Target of Action

N-tert-butyl-1-chloromethanesulfonamide is a chemical compound used in various chemical reactions, which involves the reaction of nitriles with di-tert-butyl dicarbonate .

Mode of Action

The compound acts as a reagent in the Ritter reaction. In this reaction, it interacts with its targets (nitriles and di-tert-butyl dicarbonate) under solvent-free conditions at room temperature . The reaction involves the simultaneous C–N single bond scission of isonitrile and the migration of the tert-alkyl group to the adjacent unsaturated nitrogen center of the nitrile precursor .

Biochemical Pathways

, which is a key process in organic synthesis. This reaction can lead to the formation of N-tert-butyl amides , which are found in many drugs.

Result of Action

The result of this compound’s action is the formation of N-tert-butyl amides via the Ritter reaction . These amides are found in many drugs, indicating the compound’s potential utility in pharmaceutical synthesis.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Ritter reaction it participates in is efficient under solvent-free conditions at room temperature . This suggests that the compound’s action, efficacy, and stability can be influenced by factors like temperature and solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-chloromethanesulfonamide typically involves the reaction of tert-butylamine with chloromethanesulfonamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to handle the reagents and control the reaction conditions effectively. The process may also include purification steps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1-chloromethanesulfonamide can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine atom in the compound can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form N-tert-butyl-1-chloromethanesulfonic acid.

  • Reduction: Reduction can yield N-tert-butyl-1-methanesulfonamide.

  • Substitution: Substitution reactions can produce various N-tert-butyl-1-substituted methanesulfonamides.

Scientific Research Applications

Chemistry: N-tert-butyl-1-chloromethanesulfonamide is used as a reagent in organic synthesis, particularly in the preparation of N-heterocycles and other complex organic molecules. Its ability to act as a chiral auxiliary makes it valuable in asymmetric synthesis.

Biology: In biological research, the compound can be used to study enzyme mechanisms and to develop inhibitors for various biological targets.

Industry: this compound is used in the chemical industry for the production of various chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

  • N-tert-butylmethanesulfonamide: Similar to N-tert-butyl-1-chloromethanesulfonamide but without the chlorine atom.

  • N-ethylmethanesulfonamide: Another derivative of methanesulfonamide with an ethyl group instead of tert-butyl.

  • N-methylmethanesulfonamide: A simpler derivative with a methyl group.

Uniqueness: this compound is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and applications. This makes it particularly useful in asymmetric synthesis and other specialized chemical reactions.

Properties

IUPAC Name

N-tert-butyl-1-chloromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO2S/c1-5(2,3)7-10(8,9)4-6/h7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAHIKRUKJZYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115719-94-3
Record name N-tert-butyl-1-chloromethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 0° C., to a mixture of tert-butylamine (10.3 g, 141 mmol) and N-methylmorpholine (14.9 g, 147 mmol) in diethyl ether (200 mL) was added dropwise a solution of chloromethanesulfonyl chloride (20 g, 134 mmol) in diethyl ether (400 mL). After stirred for 5 h, the solution was diluted with ethyl acetate (200 mL). The organic phase was washed with HCl solution (1 N), water and brine, dried over anhydrous Na2SO4 and concentrated to give the title compound as a colorless oil (16 g).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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